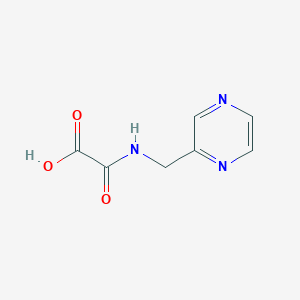
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((pyrazin-2-ylmethyl)amino)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-Oxo-2-((pyrazin-2-ylmethyl)amino)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid is unique due to its specific combination of the pyrazine ring and the acetic acid moiety. This structure provides distinct chemical reactivity and potential biological activities compared to other similar compounds.
Biological Activity
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H10N4O3
- Molecular Weight : 238.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to modulate the activity of certain metabolic pathways, potentially influencing processes such as oxidative stress response and cellular signaling.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing carboxylic acid moieties have shown promising radical scavenging activities, which are crucial for mitigating oxidative stress-related diseases.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 7l | 0.789 | ALR2 Inhibition |
| Trolox | 11.89 | Antioxidant |
The compound demonstrated a notable ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have been evaluated against various cancer cell lines, showing cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver Cancer) | 17.11 |
| MDA-MB-231 (Breast Cancer) | 22.5 |
These results indicate that modifications to the pyrazine scaffold can enhance anticancer activity, suggesting a structure-activity relationship that merits further exploration .
Study 1: Aldose Reductase Inhibition
A study focused on the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications, found that compounds similar to this compound exhibited selective inhibition of ALR2 over ALR1. The most potent inhibitors showed IC50 values below 1 μM, highlighting their potential in therapeutic applications for diabetes management .
Study 2: Antioxidant Efficacy
Another investigation evaluated the antioxidant capacity of derivatives of the compound using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced lipid peroxidation and exhibited high radical scavenging rates compared to standard antioxidants like Trolox .
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-oxo-2-(pyrazin-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-6(7(12)13)10-4-5-3-8-1-2-9-5/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI Key |
LXZVVGLDVXQMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CNC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















